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Abstract
N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is a quinone derivative of the

rubber antioxidant N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). Initially identified as a

transformation product of IPPD, IPPD-Q has emerged as an environmental contaminant of

growing concern. This technical guide provides a comprehensive overview of the discovery,

history, and ongoing research of IPPD-Q, with a focus on its environmental presence,

toxicological effects, and mechanisms of action. Detailed experimental protocols for its

synthesis, detection, and toxicological assessment are provided, along with a summary of key

quantitative data. Furthermore, this guide visualizes the current understanding of IPPD-Q's

impact on cellular signaling pathways through detailed diagrams.

Discovery and History
The history of IPPD-Q is intrinsically linked to its parent compound, IPPD, a widely used

antiozonant in the rubber industry, particularly for tires. The synthesis of N-substituted-N'-

phenyl-p-phenylenediamines has been established for decades. The oxidation of p-

phenylenediamine derivatives to their corresponding quinones is a known chemical

transformation.

While the exact first synthesis of IPPD-Q is not prominently documented in readily available

literature, its identification as an environmental contaminant is more recent. The widespread
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use of IPPD in tires and its subsequent release into the environment through tire wear and

degradation led to the discovery of its oxidized form, IPPD-Q, in various environmental

compartments. Research into the environmental fate of p-phenylenediamine antioxidants,

spurred by the discovery of the high toxicity of a related compound, 6PPD-quinone (6PPD-Q),

has intensified the investigation of IPPD-Q.

Physicochemical Properties
Property Value

Chemical Formula C₁₅H₁₆N₂O₂

Molecular Weight 256.3 g/mol

CAS Number 68054-73-9[1]

Appearance Solid

Solubility
Acetonitrile: Slightly soluble (0.1-1 mg/ml),

DMSO: Sparingly soluble (1-10 mg/ml)[1]

Environmental Presence and Concentrations
IPPD-Q has been detected in various environmental matrices globally, indicating its widespread

distribution. Its presence is often associated with urban and industrial areas with high traffic

volumes.
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Environmental Matrix Location Concentration Range

PM2.5 Guangzhou, China
Median: 1830 pg/m³ (total

PPD-Qs)

PM2.5 Taiyuan, China
Median: 5040 pg/m³ (total

PPD-Qs)

Roadside Soil Hong Kong
Median of total PPD-Qs: 395

ng/g

Urban River Sediments Pearl River Delta, China

Median of total PPDs and

PPD-Qs: 39.7 and 15.2 ng/g,

respectively[2]

Estuary Sediments Pearl River Estuary, China

Median of total PPDs and

PPD-Qs: 14.0 and 5.85 ng/g,

respectively[2]

Coastal Sediments South China Sea

Median of total PPDs and

PPD-Qs: 9.47 and 2.97 ng/g,

respectively[2]

Deep-Sea Sediments South China Sea

Median of total PPDs and

PPD-Qs: 5.24 and 3.96 ng/g,

respectively[2]

Indoor Dust China Median: 0.804 ng/g[3]

Handwipes China Median: 0.205 ng/m²[3]

Human Urine Taizhou, China Predominantly detected

Toxicology and Mechanism of Action
IPPD-Q exhibits toxicity to various organisms and cell types. Research into its mechanisms of

action has highlighted its ability to induce oxidative stress and interfere with crucial cellular

signaling pathways.

Aquatic and In Vitro Toxicity
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Organism/Cell Line Endpoint Value Reference

Vibrio fischeri EC50 2.97 mg/L[1] [1]

Rainbow Trout

(Oncorhynchus

mykiss)

96h LC50
No toxicity observed

up to 13 µg/L[4]
[4]

Coho Salmon Embryo

Cell Line (CSE-119)
EC50

No cytotoxicity

observed
[4]

It is important to note that while IPPD-Q itself has not shown high acute toxicity to fish in the

studies cited, its parent compound, IPPD, has a 96-hour LC50 of 0.34 mg/L for Rainbow

trout[5]. The potential for long-term and sublethal effects of IPPD-Q requires further

investigation.

Molecular Mechanisms of Toxicity
4.2.1. Oxidative Stress

Similar to other quinones, IPPD-Q is believed to induce oxidative stress by participating in

redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in

cellular damage, including lipid peroxidation and DNA damage.

4.2.2. Interaction with Cellular Signaling Pathways

Studies have suggested that IPPD-Q can interfere with several key signaling pathways:

mTOR, Src, and EGFR Signaling: Molecular docking studies have indicated that IPPD-Q can

bind to proteins such as mTOR, Src, and EGFR. This binding may disrupt their normal

function, potentially affecting cell growth, proliferation, and survival.

Caspase-3 Activation and Apoptosis: IPPD-Q's interaction with key signaling molecules may

lead to the activation of apoptotic pathways. Caspase-3 is a key executioner caspase in

apoptosis, and its activation is a hallmark of programmed cell death.

Endothelial-to-Mesenchymal Transition (EndMT): Research on related PPD-quinones

suggests a potential role in inducing EndMT. This process, where endothelial cells lose their
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characteristic properties and acquire a mesenchymal phenotype, can be triggered by

pathways such as TGF-β signaling.

Key Experimental Protocols
Synthesis of IPPD-Q
Principle: The synthesis of IPPD-Q can be achieved through the oxidation of IPPD. A common

method involves a two-step process: the Michael addition of aniline to benzoquinone, followed

by a second Michael addition of isopropylamine and subsequent oxidation.

Protocol:

Synthesis of 2-anilino-1,4-benzoquinone:

Dissolve benzoquinone in a suitable solvent (e.g., ethanol).

Add aniline dropwise to the solution while stirring at room temperature.

Continue stirring for several hours until the reaction is complete (monitored by TLC).

Isolate the product by filtration and purify by recrystallization.

Synthesis of IPPD-Q:

Dissolve the 2-anilino-1,4-benzoquinone in a solvent (e.g., ethanol).

Add isopropylamine to the solution and stir.

The reaction mixture is then subjected to oxidation, which can occur spontaneously in the

presence of air or be facilitated by an oxidizing agent.

Purify the resulting IPPD-Q using column chromatography.

Detection and Quantification by HPLC-MS/MS
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry

(HPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification

of IPPD-Q in environmental and biological samples.
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Protocol:

Sample Preparation:

Water Samples: Perform solid-phase extraction (SPE) to concentrate the analyte and

remove interfering substances.

Solid Samples (Soil, Sediment, Dust): Use pressurized liquid extraction (PLE) or ultrasonic

extraction with a suitable solvent mixture (e.g., acetone/hexane).

Biological Tissues: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and

Safe) method followed by cleanup steps.

HPLC Separation:

Use a C18 reversed-phase column.

Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g.,

formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

MS/MS Detection:

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion

transitions for IPPD-Q for enhanced selectivity and sensitivity.

Quantify using an internal standard method with an isotopically labeled analog of IPPD-Q
or a structurally similar compound.

Vibrio fischeri Acute Toxicity Test
Principle: This bioassay measures the acute toxicity of a substance by quantifying the inhibition

of light emission from the bioluminescent bacterium Vibrio fischeri.

Protocol:
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Bacterial Culture: Rehydrate freeze-dried Vibrio fischeri according to the manufacturer's

instructions.

Test Solutions: Prepare a series of dilutions of IPPD-Q in a suitable solvent (e.g., DMSO)

and then in the assay medium (e.g., 2% NaCl solution).

Exposure: Add the bacterial suspension to the test solutions and a control (medium with

solvent only).

Incubation: Incubate the mixtures at a constant temperature (e.g., 15°C) for a specified

period (e.g., 15 or 30 minutes).

Luminescence Measurement: Measure the light output of each sample using a luminometer.

Data Analysis: Calculate the percentage of luminescence inhibition for each concentration

relative to the control. Determine the EC50 value (the concentration causing 50% inhibition)

using a dose-response curve.

Molecular Docking with AutoDock Vina
Principle: Molecular docking is a computational method that predicts the preferred orientation

of one molecule to a second when bound to each other to form a stable complex.

Protocol:

Preparation of Receptor and Ligand:

Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB).

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning

partial charges.

Generate the 3D structure of IPPD-Q (ligand) and optimize its geometry. Define rotatable

bonds.

Grid Box Generation: Define a grid box that encompasses the binding site of the receptor.

Docking Simulation: Run the AutoDock Vina software, providing the prepared receptor and

ligand files and the grid parameters as input. The software will perform a conformational
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search to find the best binding poses.

Analysis of Results: Analyze the docking results to identify the binding poses with the lowest

binding energy (highest affinity). Visualize the interactions between the ligand and the

receptor to understand the binding mode.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of IPPD-Q Toxicity
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Caption: Proposed signaling pathways affected by IPPD-Q, leading to cellular stress and

toxicity.

Experimental Workflow for IPPD-Q Analysis
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Caption: A generalized workflow for the extraction and analysis of IPPD-Q from environmental

samples.

Future Research Directions
While significant progress has been made in understanding the environmental presence and

potential toxicity of IPPD-Q, several knowledge gaps remain. Future research should focus on:

Comprehensive Toxicological Profiling: Conducting long-term and multi-generational studies

to assess the chronic effects of IPPD-Q on a wider range of organisms.
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Elucidation of Signaling Pathways: Detailed mechanistic studies are needed to fully

understand how IPPD-Q interacts with and disrupts cellular signaling cascades.

Human Health Risk Assessment: Investigating the potential for human exposure to IPPD-Q
through various routes and assessing the associated health risks.

Development of Mitigation Strategies: Exploring methods to reduce the formation and

release of IPPD-Q into the environment.

Conclusion
IPPD-Q is an emerging environmental contaminant with the potential to cause adverse effects

in ecosystems and potentially human health. This technical guide has summarized the current

state of knowledge regarding its discovery, environmental distribution, toxicity, and mechanisms

of action. The provided experimental protocols and visualized workflows serve as a resource

for researchers in this field. Continued research is crucial to fully understand the risks

associated with IPPD-Q and to develop effective strategies for its management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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